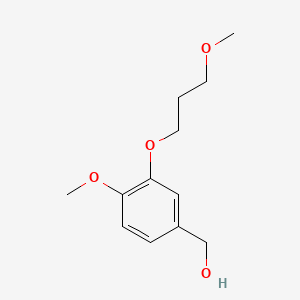![molecular formula C8H16O3S B587627 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 CAS No. 1794737-38-4](/img/new.no-structure.jpg)
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is a deuterated analog of a compound that features a dioxolane ring and a methylsulfinylbutyl side chain. This compound is often used in scientific research due to its unique properties and stability, which are enhanced by the presence of deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 typically involves the reaction of a suitable dioxolane precursor with a methylsulfinylbutyl group. The reaction conditions often require the use of deuterated reagents to ensure the incorporation of deuterium atoms. Common reagents include deuterated solvents and deuterated methylsulfinylbutyl precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of a substituent on the dioxolane ring.
Aplicaciones Científicas De Investigación
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used as a reference standard in quality control and analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. The methylsulfinyl group can participate in redox reactions, affecting the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane: The non-deuterated analog of the compound.
Sulforaphane: An isothiocyanate with a similar methylsulfinylbutyl group but different functional groups.
4-(Methylsulfinyl)butyl isothiocyanate: Another compound with a similar side chain but different core structure.
Uniqueness
2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR studies and other applications requiring stable isotope labeling .
Propiedades
Número CAS |
1794737-38-4 |
|---|---|
Fórmula molecular |
C8H16O3S |
Peso molecular |
197.304 |
Nombre IUPAC |
2-[4,4-dideuterio-4-(trideuteriomethylsulfinyl)butyl]-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3S/c1-12(9)7-3-2-4-8-10-5-6-11-8/h8H,2-7H2,1H3/i1D3,7D2 |
Clave InChI |
XFHPUBUTQBXBHN-WRMAMSRYSA-N |
SMILES |
CS(=O)CCCCC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)


![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)




